(Butan-2-yl)({[4-(methylsulfanyl)phenyl]methyl})amine
Description
(Butan-2-yl)({[4-(methylsulfanyl)phenyl]methyl})amine is a secondary amine characterized by a butan-2-yl (sec-butyl) group and a [4-(methylsulfanyl)phenyl]methyl (benzyl-type) substituent attached to the nitrogen atom. Its IUPAC name reflects the branched alkyl chain (butan-2-yl) and the aromatic ring with a methylsulfanyl (-SCH₃) substituent at the para position. The molecular formula is C₁₁H₁₇NS, with a molecular weight of 195.07 g/mol.
Properties
IUPAC Name |
N-[(4-methylsulfanylphenyl)methyl]butan-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NS/c1-4-10(2)13-9-11-5-7-12(14-3)8-6-11/h5-8,10,13H,4,9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPMCNYDEGDQNLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NCC1=CC=C(C=C1)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Butan-2-yl)({[4-(methylsulfanyl)phenyl]methyl})amine typically involves the reaction of butan-2-amine with 4-(methylsulfanyl)benzyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction completion. The product is then purified using techniques such as distillation or recrystallization to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
(Butan-2-yl)({[4-(methylsulfanyl)phenyl]methyl})amine undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to yield the corresponding amine.
Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides to form secondary or tertiary amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, sodium hydroxide, potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Secondary amines.
Substitution: Secondary and tertiary amines.
Scientific Research Applications
Medicinal Chemistry
(Butan-2-yl)({[4-(methylsulfanyl)phenyl]methyl})amine has been investigated for its potential as a therapeutic agent due to its structural similarity to known pharmacophores. Its applications include:
- Antidepressant Activity : Research indicates that compounds with similar structures exhibit monoamine reuptake inhibition, suggesting potential antidepressant properties. Studies have shown that modifications in the alkyl chain can enhance binding affinity to serotonin and norepinephrine transporters .
- Anticancer Properties : Preliminary studies have indicated that derivatives of this compound may exhibit cytotoxic effects against various cancer cell lines. For instance, compounds with thioether functionalities have shown promise in inhibiting tumor growth through apoptosis induction .
Biochemical Studies
The compound's unique structure allows it to interact with biological systems in various ways:
- Enzyme Inhibition : (Butan-2-yl)({[4-(methylsulfanyl)phenyl]methyl})amine has been explored as a potential inhibitor of phospholipase A2, an enzyme implicated in inflammatory processes. In vitro assays revealed that modifications on the phenyl ring can significantly alter inhibitory potency .
Materials Science
The incorporation of (Butan-2-yl)({[4-(methylsulfanyl)phenyl]methyl})amine into polymer matrices has been studied for:
- Conductive Polymers : The compound's ability to donate electrons makes it a candidate for enhancing the conductivity of polymer composites used in electronic applications. Research shows that blending this compound with conductive polymers can improve their electrical properties .
Data Tables
Case Study 1: Antidepressant Activity
In a study focusing on the antidepressant potential of phenylthio derivatives, (Butan-2-yl)({[4-(methylsulfanyl)phenyl]methyl})amine was tested alongside other structural analogs. The results demonstrated significant inhibition of serotonin reuptake, positioning this compound as a lead candidate for further development in antidepressant therapies.
Case Study 2: Anticancer Research
A series of experiments conducted on various cancer cell lines revealed that derivatives of (Butan-2-yl)({[4-(methylsulfanyl)phenyl]methyl})amine exhibited selective cytotoxicity. The mechanism was traced back to the activation of apoptotic pathways, indicating potential for development into anticancer drugs.
Mechanism of Action
The mechanism of action of (Butan-2-yl)({[4-(methylsulfanyl)phenyl]methyl})amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular target involved .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural analogs of this compound differ in alkyl chain length, aromatic substituents, or heteroatom incorporation. Below is a detailed analysis of key analogs, supported by data from crystallographic, synthetic, and physicochemical studies.
Alkyl Chain Variations
(Propan-2-yl)({[4-(methylsulfanyl)phenyl]methyl})amine
- Structure : Replaces butan-2-yl with propan-2-yl (isopropyl).
- Molecular Formula : C₁₀H₁₅NS
- Molecular Weight : 181.07 g/mol
- Key Differences: Shorter alkyl chain reduces lipophilicity (logP ≈ 2.1 vs. Enhanced steric hindrance around the nitrogen due to the compact isopropyl group may affect binding in catalytic or receptor interactions .
(3-Methylbutyl)({[4-(methylsulfanyl)phenyl]methyl})amine
- Structure : Features a longer, branched 3-methylbutyl (isoamyl) chain.
- Molecular Formula : C₁₂H₁₉NS
- Molecular Weight : 209.35 g/mol
- Key Differences: Increased lipophilicity (logP ≈ 3.5) enhances solubility in nonpolar solvents but may reduce aqueous bioavailability . The bulky chain could sterically hinder interactions in enzyme-active sites compared to the butan-2-yl analog.
Aromatic Substituent Variations
Butan-2-yl({4-[(trifluoromethyl)sulfanyl]phenyl}methyl)amine
- Structure : Replaces methylsulfanyl (-SCH₃) with trifluoromethylsulfanyl (-SCF₃).
- Molecular Formula : C₁₂H₁₆F₃NS
- Molecular Weight : 263.32 g/mol
- Key Differences :
[2-(4-Methoxy-phenyl)-ethyl]-(4-methylsulfanyl-benzyl)-amine
- Structure : Incorporates a methoxy (-OCH₃) group on the pendant phenyl ring.
- Molecular Formula: C₁₇H₂₁NOS
- Molecular Weight : 287.42 g/mol
- Key Differences :
Heterocyclic and Hybrid Analogs
2-methyl-N-{[4-(methylsulfanyl)phenyl]methyl}-1H-1,3-benzodiazol-5-amine
- Structure : Benzodiazepine core fused with the methylsulfanylbenzylamine moiety.
- Molecular Formula : C₁₆H₁₇N₃S
- Molecular Weight : 283.39 g/mol
- Key Differences: The benzodiazepine ring introduces planar rigidity, favoring π-π stacking in protein binding. Potential CNS activity due to structural similarity to pharmacologically active benzodiazepines .
Biological Activity
(Butan-2-yl)({[4-(methylsulfanyl)phenyl]methyl})amine is a novel compound with potential biological activity, particularly in medicinal chemistry. Its unique structure, featuring a methylsulfanyl group, allows for various interactions with biological targets, making it an area of interest for researchers exploring therapeutic applications.
The synthesis of (Butan-2-yl)({[4-(methylsulfanyl)phenyl]methyl})amine typically involves the nucleophilic substitution reaction between butan-2-amine and 4-(methylsulfanyl)benzyl chloride, usually conducted in organic solvents like dichloromethane or toluene under basic conditions (e.g., sodium hydroxide or potassium carbonate) . The compound can undergo various chemical reactions, including oxidation to sulfoxides or sulfones and reduction to secondary amines .
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes or receptors. It may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The precise mechanism depends on the molecular target involved .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of (Butan-2-yl)({[4-(methylsulfanyl)phenyl]methyl})amine against various pathogens. In vitro evaluations have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
| Pathogen | Activity |
|---|---|
| Staphylococcus aureus | Effective |
| Escherichia coli | Effective |
| Klebsiella pneumoniae | Effective |
| Candida albicans | Moderate activity |
Cytotoxicity Studies
Cytotoxicity assessments have been conducted using human cell lines, revealing that while some derivatives exhibit significant cytotoxic effects, others remain inactive. The biological activity appears to correlate with the molecular structure, particularly the presence of functional groups that enhance interaction with cellular targets .
Case Studies
- Study on Antimicrobial Properties : A study evaluated the compound's efficacy against methicillin-resistant S. aureus (MRSA). The results indicated a notable zone of inhibition, suggesting potential as an antimicrobial agent in treating resistant infections .
- Cytotoxicity Assessment : Another research project focused on the cytotoxic effects of various derivatives of this compound on leukemia cell lines. The findings indicated that certain modifications could enhance cytotoxicity, highlighting the importance of structural optimization in drug design .
Research Applications
(Butan-2-yl)({[4-(methylsulfanyl)phenyl]methyl})amine has applications across several fields:
- Medicinal Chemistry : As a lead compound for developing new antibiotics or anticancer agents.
- Biochemistry : In studies focusing on enzyme interactions and protein-ligand binding mechanisms.
- Industrial Chemistry : As an intermediate in synthesizing specialty chemicals and pharmaceuticals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
